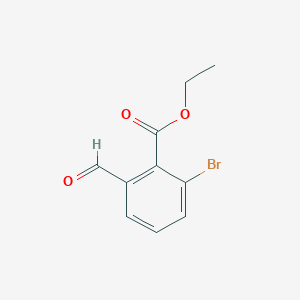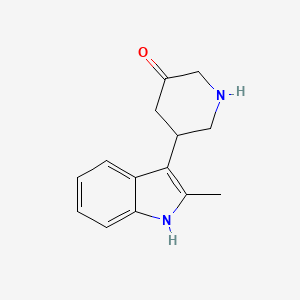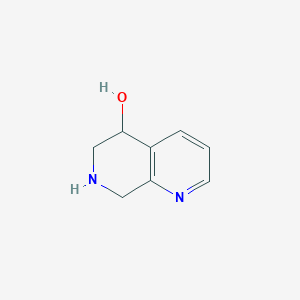![molecular formula C13H16BrFN2O B13930095 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13930095.png)
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, fluorine, and isopropyl groups attached to a benzimidazole core. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol typically involves multiple steps. One common method involves the reaction of 6-bromo-4-fluoro-2-methyl-1H-benzimidazole with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetone, and a base, such as sodium acetate borohydride. The mixture is heated to around 50°C and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as crystallization and chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Nucleophilic Addition: The presence of the benzimidazole ring allows for nucleophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors used in cancer treatment.
Industry: The compound is utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to the suppression of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-bromo-4-fluoro-2-methyl-1H-benzimidazole
- 6-bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole
- 6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole
Uniqueness
Compared to similar compounds, 2-(6-bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propan-2-ol is unique due to the presence of the isopropyl group and the specific arrangement of bromine and fluorine atoms. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C13H16BrFN2O |
|---|---|
Poids moléculaire |
315.18 g/mol |
Nom IUPAC |
2-(6-bromo-4-fluoro-1-propan-2-ylbenzimidazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C13H16BrFN2O/c1-7(2)17-10-6-8(14)5-9(15)11(10)16-12(17)13(3,4)18/h5-7,18H,1-4H3 |
Clé InChI |
RCUBUWYQWIBMHW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C(=CC(=C2)Br)F)N=C1C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



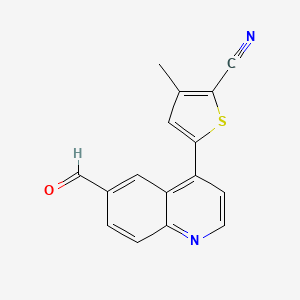
![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
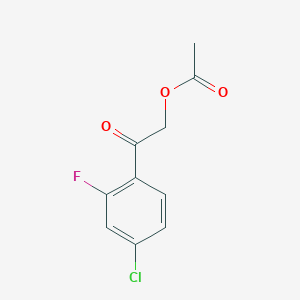
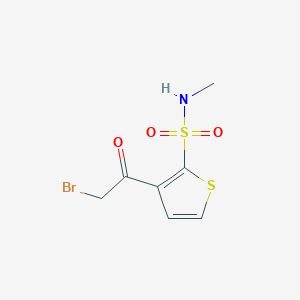

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)

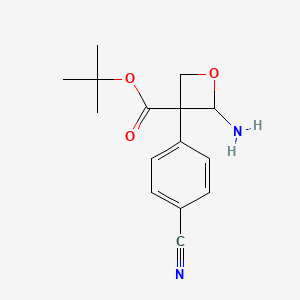

![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)
